Cas no 34611-07-9 (Benzeneethanamine, b-methyl-b-phenyl-)

Benzeneethanamine, β-methyl-β-phenyl-, is a substituted phenethylamine derivative characterized by its phenyl and methyl substituents on the beta carbon of the ethylamine chain. This structural modification enhances its stability and influences its reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research. The compound's distinct steric and electronic properties enable selective functionalization, facilitating applications in the development of specialized fine chemicals and bioactive molecules. Its well-defined molecular structure ensures consistent performance in synthetic pathways, particularly in the preparation of complex amines or chiral compounds. Suitable for controlled laboratory use, it adheres to standard handling protocols for aromatic amines.
Benzeneethanamine, b-methyl-b-phenyl- structure
34611-07-9 structure
Product Name:Benzeneethanamine, b-methyl-b-phenyl-
CAS No:34611-07-9
MF:C15H17N
MW:211.302183866501
CID:295003
PubChem ID:533958
Update Time:2025-05-28

Benzeneethanamine, b-methyl-b-phenyl- Chemical and Physical Properties

Names and Identifiers

    • Benzeneethanamine, b-methyl-b-phenyl-
    • 2,2-diphenylpropanamine
    • 2,2-DIPHENYLPROPYLAMINE
    • 2,2-Diphenylpropan-1-amine
    • Propylamine,2,2-diphenyl- (6CI,8CI)
    • EN300-57429
    • 744DNN178I
    • BENZENEETHANAMINE, .BETA.-METHYL-.BETA.-PHENYL-
    • Propylamine, 2,2-diphenyl-
    • DTXSID201029657
    • SCHEMBL460018
    • AKOS009038831
    • 34611-07-9
    • Q4596753
    • Benzeneethanamine, beta-methyl-beta-phenyl-
    • 2,2-Diphenyl-1-propanamine #
    • UNII-744DNN178I
    • (2,2-diphenylpropyl)amine hydrochloride
    • CS-0356801
    • SB79201
    • Inchi: 1S/C15H17N/c1-15(12-16,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,12,16H2,1H3
    • InChI Key: CDUYAMDJQXHINM-UHFFFAOYSA-N
    • SMILES: NCC(C)(C1C=CC=CC=1)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 211.136099547g/mol
  • Monoisotopic Mass: 211.136099547g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 182
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 26Ų

Experimental Properties

  • Density: 1.0±0.1 g/cm3
  • Boiling Point: 328.1±11.0 °C at 760 mmHg
  • Flash Point: 152.7±11.5 °C
  • Vapor Pressure: 0.0±0.7 mmHg at 25°C

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Benzeneethanamine, b-methyl-b-phenyl- Related Literature

Additional information on Benzeneethanamine, b-methyl-b-phenyl-

Comprehensive Overview of Benzeneethanamine, b-methyl-b-phenyl- (CAS No. 34611-07-9)

Benzeneethanamine, b-methyl-b-phenyl-, with the CAS number 34611-07-9, is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This compound belongs to the class of substituted phenethylamines, which are widely studied for their potential applications in medicinal chemistry and material science. The unique structural features of b-methyl-b-phenyl-Benzeneeethanamine make it a subject of interest for researchers exploring novel synthetic pathways and bioactive molecules.

One of the key reasons for the growing interest in Benzeneethanamine, b-methyl-b-phenyl- is its potential role in the development of central nervous system (CNS) therapeutics. Researchers are investigating its interactions with neurotransmitter systems, particularly in the context of neurodegenerative diseases and mood disorders. The compound's structural analogs have shown promise in preclinical studies, making it a valuable candidate for further exploration. Additionally, its molecular stability and synthetic versatility contribute to its appeal in drug discovery programs.

From a chemical perspective, CAS 34611-07-9 exhibits intriguing properties that align with current trends in green chemistry and sustainable synthesis. The compound's aromatic ring system and alkylamine side chain provide opportunities for functionalization, enabling the creation of derivatives with tailored properties. This adaptability is particularly relevant in the context of high-throughput screening and combinatorial chemistry, where researchers seek to optimize molecular structures for specific applications.

The analytical characterization of Benzeneethanamine, b-methyl-b-phenyl- involves advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC). These methods are critical for ensuring the compound's purity and verifying its structural integrity, which are essential for both research and potential commercial applications. The compound's chromatographic behavior and spectroscopic fingerprints are well-documented, facilitating its identification and quality control in laboratory settings.

In the realm of material science, b-methyl-b-phenyl-Benzeneeethanamine has shown potential as a building block for functional materials. Its ability to form supramolecular assemblies and interact with other organic compounds makes it a candidate for developing advanced coatings, polymers, and nanomaterials. This versatility aligns with the increasing demand for smart materials in industries ranging from electronics to biomedical engineering.

The safety profile and toxicological considerations of CAS 34611-07-9 are subjects of ongoing research. While the compound is not classified as hazardous under standard regulations, proper laboratory handling protocols are recommended to ensure safe usage. Researchers emphasize the importance of risk assessment and exposure control when working with this and similar compounds, reflecting the broader scientific community's commitment to responsible research practices.

Looking ahead, the future applications of Benzeneethanamine, b-methyl-b-phenyl- appear promising. With the pharmaceutical industry's growing focus on precision medicine and targeted therapies, compounds with well-characterized pharmacological profiles are in high demand. Furthermore, the compound's potential in catalysis and asymmetric synthesis positions it as a valuable tool for organic chemists developing more efficient synthetic methodologies.

For researchers seeking detailed information about 34611-07-9, numerous scientific databases and patent repositories contain valuable data on its synthesis, properties, and applications. The compound's presence in these resources underscores its relevance across multiple scientific disciplines and its potential to contribute to future technological advancements in chemistry and related fields.

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